molecular formula C15H20O3 B12403980 Neobritannilactone B

Neobritannilactone B

Cat. No.: B12403980
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-RZPRNJIHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neobritannilactone B can be synthesized through various organic synthesis methods. One common approach involves the extraction from the chloroform fraction of Inula britannica. The process typically includes the following steps:

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and isolation methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This would involve optimizing the extraction and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Neobritannilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Neobritannilactone B can be compared with other sesquiterpene lactones isolated from Inula britannica, such as:

  • Neobritannilactone A
  • Acetyl this compound
  • Britannilactone
  • 1-O-Acetylbritannilactone

Uniqueness: this compound is unique due to its specific cytotoxic properties and its ability to induce apoptosis more potently than some of its analogs .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1

InChI Key

PDEJECFRCJOMEN-RZPRNJIHSA-N

Isomeric SMILES

C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2

Origin of Product

United States

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